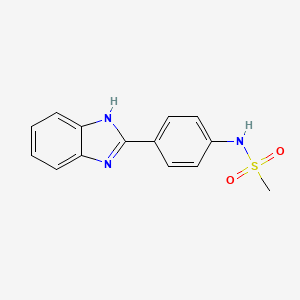

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

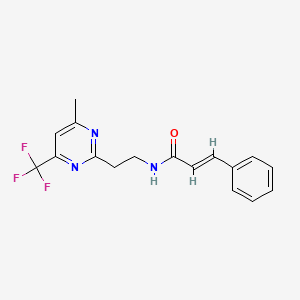

The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Molecular Structure Analysis

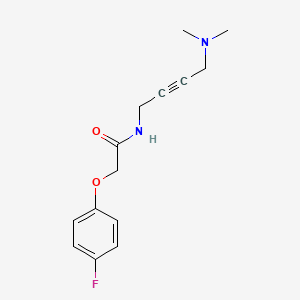

The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Efficient Synthesis Under Solvent-Free Conditions : An effective method to synthesize 2-substituted benzimidazoles, including (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, was developed using solvent-free conditions. This technique employed both aromatic and alkyl nucleophiles for the production of various benzimidazoles (Lan et al., 2008).

Catalyzed C-H Amination for Benzimidazole Synthesis : A process for oxidative C-H amination using iodobenzene as a catalyst was demonstrated, allowing for the synthesis of 1,2-disubstituted benzimidazoles, which could include compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (Alla et al., 2013).

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives, similar to (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, were used in the fabrication of phosphorescent OLEDs, demonstrating excellent thermal stability and solubility for effective solution processing (Ge et al., 2008).

Pesticidal Potential : Derivatives of benzimidazoles, including sulfone variants, have been explored for their potential use as pesticides, indicating the broad applicability of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in agriculture (Borys et al., 2012).

Medical and Biological Research

Anticancer Compounds : Research has explored benzimidazole derivatives for their anticancer properties, which could encompass compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine. These compounds have shown potential against various cancer cell lines (El-Shekeil et al., 2012).

PARP Inhibitor for Cancer Treatment : The compound ABT-888, a benzimidazole carboxamide, has been identified as a potent PARP inhibitor, indicating the significance of benzimidazole derivatives in cancer therapy (Penning et al., 2009).

Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in this field (Noolvi et al., 2014).

Anti-Inflammatory Properties : Certain benzimidazole derivatives have shown notable anti-inflammatory activity in experimental studies, highlighting another potential application area for (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (KunnambathKrishnakumar et al., 2013).

Safety And Hazards

Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRCHFKVCIDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)